molecular formula C18H18N2OS B2534419 1-benzoyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)thiourea CAS No. 860609-76-3

1-benzoyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)thiourea

Cat. No.: B2534419
CAS No.: 860609-76-3
M. Wt: 310.42
InChI Key: KURBQXHDDOCXMV-UHFFFAOYSA-N
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Description

1-benzoyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)thiourea is an organic compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)thiourea typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The benzoyl group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Thiourea derivatives with different substituents.

Scientific Research Applications

1-benzoyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)thiourea has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activities, such as antibacterial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antitumor effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenamine, 5,6,7,8-tetrahydro-: Similar structure but lacks the benzoyl and thiourea groups.

    N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide: Contains a similar tetrahydronaphthalenyl group but has different functional groups.

Uniqueness

1-benzoyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)thiourea is unique due to the presence of both the benzoyl and thiourea moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(5,6,7,8-tetrahydronaphthalen-1-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c21-17(14-8-2-1-3-9-14)20-18(22)19-16-12-6-10-13-7-4-5-11-15(13)16/h1-3,6,8-10,12H,4-5,7,11H2,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURBQXHDDOCXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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